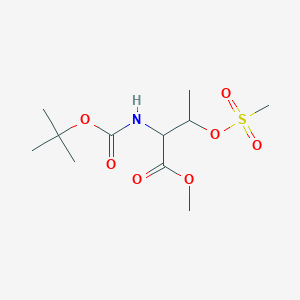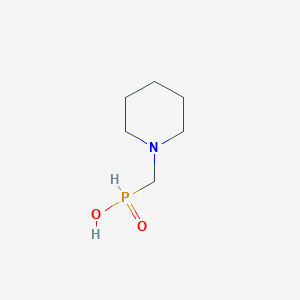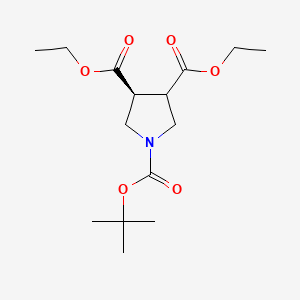![molecular formula C9H18N2O2S B7988185 (R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is a synthetic organic compound that features a butanethioamide backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioamide: The protected amine is then reacted with a thioamide precursor, such as a thioamide ester or thioamide chloride, under appropriate conditions to form the desired butanethioamide.
Industrial Production Methods
Industrial production of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Trifluoroacetic acid for Boc deprotection
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Free amines, substituted derivatives
科学研究应用
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanol: Similar structure but with an alcohol group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to its analogs with carboxylic acid, alcohol, or ketone groups. The thioamide group can participate in unique oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-[(2R)-4-amino-4-sulfanylidenebutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWLAQLAPCVFC-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=S)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
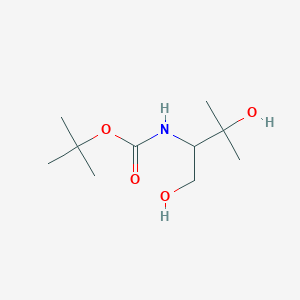
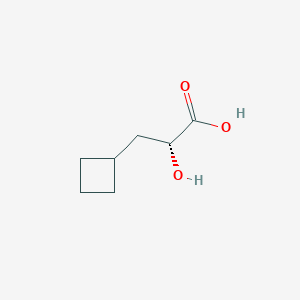
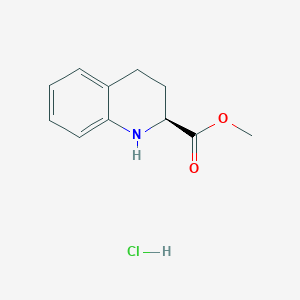
![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)
![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)
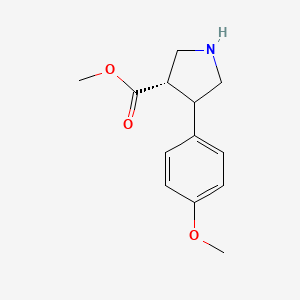
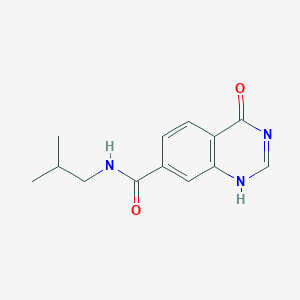
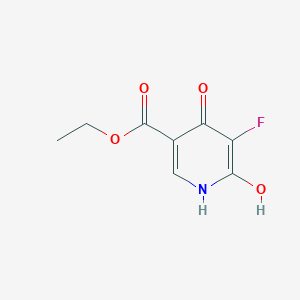
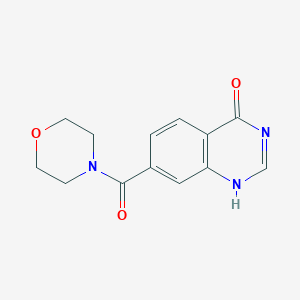
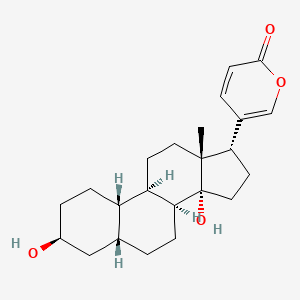
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
